molecular formula C16H26 B7821018 Perhydropyrene CAS No. 16291-77-3

Perhydropyrene

Cat. No. B7821018
CAS RN: 16291-77-3
M. Wt: 218.38 g/mol
InChI Key: BYBPEZLZCGOWIS-UHFFFAOYSA-N
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Description

Perhydropyrene is a hydrocarbon similar to pyrene . Single bonds with hydrogen replace the double bonds in the benzene rings .


Synthesis Analysis

Perhydropyrene and perhydrophenanthrene were synthesized by hydrogenation of pyrene and phenanthrene respectively . There are also studies on the synthesis of elusive dibenzannelated dihydropyrene .


Molecular Structure Analysis

Perhydropyrene has a molecular formula of C16H26 . The structure includes 19 non-H bond(s), 4 six-membered ring(s), 5 ten-membered ring(s), and 2 twelve-membered ring(s) .


Physical And Chemical Properties Analysis

Perhydropyrene has a molar mass of 218.384 g·mol−1 and a density of 0.962 g/mL . It has a boiling point of 318.5±0.0 °C at 760 mmHg, a vapour pressure of 0.0±0.3 mmHg at 25°C, and an enthalpy of vaporization of 53.8±0.8 kJ/mol .

Scientific Research Applications

  • Superhydrophobic Coatings : Research has demonstrated the development of coatings with increased water repellency using materials like perlite and fluoropolymer-silica composites. These coatings exhibit properties like superhydrophobicity, where water droplets maintain a nearly spherical shape, and high contact angles, making them useful in applications where water resistance is crucial (Myronyuk & Baklan, 2022).

  • Photophysical Characterization of Dihydropyrenes : Studies have focused on the photophysical properties of dihydropyrenes, a category of compounds closely related to perhydropyrene. These compounds exhibit photochromic behavior, where they can change color upon exposure to light, making them useful in the design of efficient photochromic molecules and multichromophoric systems (Bohne & Mitchell, 2011).

  • Biomedical Applications : Superhydrophobic materials, potentially including perhydropyrene derivatives, are being investigated for various biomedical applications. This includes controlling protein adsorption, cellular interaction, bacterial growth, and developing platforms for drug delivery devices and diagnostic tools (Falde, Yohe, Colson, & Grinstaff, 2016).

  • Advanced Sensor Development : Pyrene derivatives, closely related to perhydropyrene, have been utilized in the development of sensors for detecting substances like aqueous copper ions. These compounds can serve as effective colorimetric sensors with nanomolar sensitivity (Chakraborty et al., 2019).

  • Gas Permeability in Polymers : Research into copolymers of styrene, which may include perhydropyrene-like structures, has explored the relationship between gas permeability and the chemical structure of these polymers. This research is important for understanding and improving the properties of materials used in gas separation and filtration technologies (Kucukpinar & Doruker, 2003).

  • Superhydrophobic Surfaces for Biomedical Research : The design and creation of superhydrophobic surfaces, possibly including perhydropyrene derivatives, are advancing the ability to manipulate and study small quantities of molecules in biomedical research. This has implications for high-throughput cell and biomaterial screening (Ciasca et al., 2016).

Mechanism of Action

The mechanism of action of Perhydropyrene is not well-studied, as it is primarily a chemical compound used in research and industrial applications .

Safety and Hazards

The safety data sheet for Perhydropyrene indicates that it has acute toxicity when ingested . Therefore, it should be handled with care, using appropriate safety measures.

Future Directions

Perhydropyrene, which possesses a high refractive index of 1.7014 at 193 nm, may be limited as an immersion fluid because of high absorption at 193 nm . Mixtures of cycloalkanes can lead to a higher enhancement of the refractive index together with a decrease in viscosity . This suggests potential future directions in the development of immersion fluids for applications such as microscopy .

properties

IUPAC Name

1,2,3,3a,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-hexadecahydropyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h11-16H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBPEZLZCGOWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC3CCCC4C3C2C(C1)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873304
Record name Perhydropyrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perhydropyrene

CAS RN

2435-85-0, 16291-77-3
Record name Perhydropyrene
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Record name Perhydropyrene
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Record name Perhydropyrene
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Record name Perhydropyrene
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Record name Perhydropyrene
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Record name Hexadecahydropyrene
Source European Chemicals Agency (ECHA)
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Record name PERHYDROPYRENE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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